molecular formula C12H7F2NO2 B1453017 4-(2,4-Difluorophenyl)picolinic acid CAS No. 1258626-21-9

4-(2,4-Difluorophenyl)picolinic acid

Cat. No. B1453017
M. Wt: 235.19 g/mol
InChI Key: YWDILFQLNVGMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Difluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H7F2NO2 and a molecular weight of 235.18 . It is also known as 4-(2,4-Difluorophenyl)pyridine-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 4-(2,4-Difluorophenyl)picolinic acid includes a pyridine ring attached to a carboxylic acid group and a 2,4-difluorophenyl group . The canonical SMILES representation of the molecule is C1=CC(=C(C=C1F)F)C2=CC(=NC=C2)C(=O)O .

Scientific Research Applications

Anticancer Activities Research

  • Application Summary : The compound has been used in the synthesis of rhenium (I) tricarbonyl complexes to explore their in vitro anticancer activities, particularly on lung cancer cells .
  • Methods of Application : The complexes were synthesized using the ‘2 + 1’ mixed ligand approach with an average yield of 84%. The complexes were characterized using spectroscopic techniques: IR, 1H and 13C NMR, UV/Vis, and single-crystal X-ray diffraction .
  • Results : The in vitro biological screening on Vero (healthy mammalian), HeLa (cervical carcinoma) and A549 (lung cancer) cells revealed one toxic complex, fac- [Re (Pico) (CO) 3 (H 2 O)], with respective LC 50 values of 9.0 ± 0.9, 15.8 ± 4.9 (SI = 0.570) and 20.9 ± 0.8 (SI = 0.430) μg/mL .

Weed Control

  • Application Summary : The compound has been used in combination with other pyridine carboxylic acid herbicides to enhance the long-term control of Russian knapweed, an invasive creeping perennial .
  • Methods of Application : The research was conducted to determine if the addition of diflufenzopyr to three pyridine carboxylic acid herbicides enhances long-term control of Russian knapweed .
  • Results : The results indicate that the addition of diflufenzopyr does not improve Russian knapweed control with fall applications of either aminopyralid, clopyralid, or picloram .

Coordination Chemistry

  • Application Summary : Picolinic acid, which includes 4-(2,4-Difluorophenyl)picolinic acid, is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body .
  • Methods of Application : Many of its complexes are charge-neutral and thus lipophilic. After its role in absorption was discovered, zinc picolinate dietary supplements became popular as they were shown to be an effective means of introducing zinc into the body .
  • Results : The effectiveness of these supplements indicates that picolinic acid can facilitate the absorption of these elements in the human body .

Synthetic Organic Chemistry

  • Application Summary : Picolinic acid, which includes 4-(2,4-Difluorophenyl)picolinic acid, is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position. It has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction .
  • Methods of Application : The Mitsunobu reaction is an organic reaction that converts primary or secondary alcohols into esters, ethers, amines, and thioethers. The Hammick reaction is a chemical reaction of an aromatic amine with a carboxylic acid to form a quinone imine .
  • Results : The effectiveness of these reactions indicates that picolinic acid can facilitate the synthesis of various organic compounds .

properties

IUPAC Name

4-(2,4-difluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-8-1-2-9(10(14)6-8)7-3-4-15-11(5-7)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDILFQLNVGMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901238059
Record name 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorophenyl)picolinic acid

CAS RN

1258626-21-9
Record name 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258626-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-Difluorophenyl)picolinic acid
Reactant of Route 2
Reactant of Route 2
4-(2,4-Difluorophenyl)picolinic acid
Reactant of Route 3
Reactant of Route 3
4-(2,4-Difluorophenyl)picolinic acid
Reactant of Route 4
Reactant of Route 4
4-(2,4-Difluorophenyl)picolinic acid
Reactant of Route 5
Reactant of Route 5
4-(2,4-Difluorophenyl)picolinic acid
Reactant of Route 6
Reactant of Route 6
4-(2,4-Difluorophenyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.